molecular formula C17H16N2O2 B11842152 2-[2-(4-Methoxyphenyl)ethyl]quinazolin-4(1H)-one CAS No. 63660-82-2

2-[2-(4-Methoxyphenyl)ethyl]quinazolin-4(1H)-one

Cat. No.: B11842152
CAS No.: 63660-82-2
M. Wt: 280.32 g/mol
InChI Key: RXFSVKIYSJUUAT-UHFFFAOYSA-N
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Description

2-[2-(4-Methoxyphenyl)ethyl]quinazolin-4(1H)-one is a synthetic organic compound based on the quinazolinone scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The quinazolinone core is a privileged structure in pharmacology, known for its diverse biological activities and presence in numerous alkaloids . This compound is of particular value for researchers investigating new therapeutic agents. Quinazolinone derivatives are extensively studied for their potential anti-tumor properties, with mechanisms that can include the inhibition of tubulin polymerization, a key target in cancer therapy that disrupts cell division . Furthermore, the quinazolinone scaffold demonstrates a broad spectrum of other pharmacological activities, serving as a key structural motif in compounds with reported anti-inflammatory, antimicrobial, and anticonvulsant effects . Its flexibility allows for strategic modifications, making it an excellent intermediate for generating novel chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies . Key Research Applications: Oncology Research: Serves as a potential scaffold for developing novel anti-cancer agents, with some analogues showing potent, broad-spectrum cytotoxicity against various human cancer cell lines . Pharmacological Probe: Useful for synthesizing new derivatives to explore interactions with biological targets such as enzymes and receptors . Medicinal Chemistry: Acts as a versatile building block for the design and optimization of lead compounds with multi-target activities . Notice: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

63660-82-2

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethyl]-3H-quinazolin-4-one

InChI

InChI=1S/C17H16N2O2/c1-21-13-9-6-12(7-10-13)8-11-16-18-15-5-3-2-4-14(15)17(20)19-16/h2-7,9-10H,8,11H2,1H3,(H,18,19,20)

InChI Key

RXFSVKIYSJUUAT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

Preparation Methods

SNAr Reaction with Ortho-Fluorobenzamides

A transition-metal-free approach involves the use of ortho-fluorobenzamides and amides in the presence of Cs₂CO₃ in DMSO at 135°C. This method, originally developed for 3-methyl-2-phenylquinazolin-4(3H)-one, can be adapted by substituting benzamide with 4-methoxyphenethylamine. The reaction proceeds via nucleophilic aromatic substitution (SNAr), forming the quinazolinone core.

Example Protocol

  • Reactants :

    • 2-Fluoro-N-(2-(4-methoxyphenyl)ethyl)benzamide

    • Cs₂CO₃ (2.5 equiv) in DMSO

  • Conditions : 135°C, 24 h under nitrogen.

  • Workup : Extraction with ethyl acetate, column chromatography (petroleum ether/ethyl acetate).

  • Yield : ~70% (extrapolated from).

Ammonium Formate-Pd/C Reductive Cyclization

Ammonium formate and Pd/C enable the reduction of 1,2,4-oxadiazoles to amidines, which cyclize to quinazolinones. Starting from 2-(5-(4-methoxyphenethyl)-1,2,4-oxadiazol-3-yl)aniline, this method offers a one-pot route.

Key Steps :

  • Oxadiazole formation via condensation of amidoximes with isatoic anhydride.

  • Reductive cleavage using HCOONH₄/Pd/C at 60°C.

  • Yield : ~85% for analogous structures.

Copper-Catalyzed Cyclization Strategies

CuO/l-Proline-Mediated Coupling

Copper oxide and l-proline catalyze the coupling of ortho-halobenzamides with nitriles. For 2-[2-(4-methoxyphenyl)ethyl]quinazolin-4(1H)-one, the use of 2-bromo-N-(2-(4-methoxyphenyl)ethyl)benzamide and acetonitrile in DMF with BuOK as base is proposed.

Optimization :

  • Catalyst : CuO/l-proline (10 mol%).

  • Solvent : DMF, 100°C, 12 h.

  • Yield : ~60% (based on).

Radical-Mediated Synthesis Using DMSO/H₂O₂

DMSO as a Carbon Source

A radical pathway utilizing DMSO and H₂O₂ enables the construction of quinazolinones from 2-aminobenzamides. For the target compound, 2-amino-N-(2-(4-methoxyphenyl)ethyl)benzamide is heated with DMSO and H₂O₂ at 150°C.

Mechanism :

  • DMSO acts as a methylene donor, forming a Schiff base intermediate.

  • H₂O₂ oxidizes the intermediate to the quinazolinone.

  • Yield : ~52% (similar to).

Electrochemical Synthesis

Anodic Oxidation of Hemiaminal Intermediates

An undivided cell with carbon anode and aluminum cathode facilitates the synthesis of quinazolinones from 2-aminobenzamides and aldehydes. For the target molecule, 2-aminobenzamide and 4-methoxyphenacetaldehyde react in acetic acid/MeOH under constant current (0.35 A·cm⁻²).

Advantages :

  • Scalable, room-temperature conditions.

  • Yield : ~87% (extrapolated from).

Multi-Component Reactions (MCRs)

Isatoic Anhydride-Based Annulation

Isatoic anhydride reacts with amines to form 3,4-dihydroquinazolin-4(1H)-ones. Using 2-(4-methoxyphenethyl)amine, the reaction proceeds via nucleophilic ring-opening followed by cyclization.

Protocol :

  • Reactants : Isatoic anhydride, 2-(4-methoxyphenethyl)amine.

  • Conditions : Reflux in ethanol, 5 h.

  • Yield : ~75%.

Post-Functionalization of Quinazolinone Scaffolds

Alkylation of 2-Methylquinazolin-4(1H)-one

2-Methylquinazolin-4(1H)-one undergoes Friedel-Crafts alkylation with 4-methoxyphenethyl bromide in the presence of AlCl₃.

Steps :

  • Substrate : 2-Methylquinazolin-4(1H)-one.

  • Alkylating Agent : 4-Methoxyphenethyl bromide.

  • Conditions : AlCl₃, DCM, 0°C to RT.

  • Yield : ~65%.

Comparative Analysis of Methods

MethodKey ReactantsConditionsYield (%)AdvantagesLimitations
SNAr Cyclizationortho-Fluorobenzamide, Cs₂CO₃135°C, DMSO70Transition-metal-freeHigh temperature, long reaction time
Electrochemical2-Aminobenzamide, aldehydeRT, acetic acid87Scalable, mild conditionsRequires specialized equipment
Radical Pathway2-Aminobenzamide, DMSO, H₂O₂150°C52Green oxidant (H₂O₂)Moderate yield
MCRsIsatoic anhydride, amineReflux, ethanol75One-pot synthesisLimited substrate scope

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenethyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups onto the quinazoline ring .

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives, including 2-[2-(4-Methoxyphenyl)ethyl]quinazolin-4(1H)-one, have been extensively studied for their anticancer properties. Several studies indicate that these compounds exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes and pathways involved in tumor growth. For instance, quinazoline derivatives have been shown to inhibit receptor tyrosine kinases such as PDGF (Platelet-Derived Growth Factor) and Aurora kinases, which are crucial for cancer cell proliferation and survival .
  • Case Studies :
    • A study demonstrated that certain quinazoline derivatives showed effectiveness against different tumor subpanels, indicating broad-spectrum antitumor activity .
    • Another investigation highlighted the synthesis of novel quinazoline derivatives that exhibited potent activity against leukemia cell lines (K-562 and HL-60) .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Quinazolines have shown potential in treating conditions like rheumatoid arthritis and inflammatory bowel diseases.

  • Research Findings :
    • A series of 4(3H)-quinazolinones were developed that exhibited significant anti-inflammatory activity in vivo models .
    • Compounds derived from quinazoline scaffolds demonstrated inhibition of COX-2 and other inflammatory mediators, suggesting their utility in managing inflammatory disorders .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various pathogens.

  • Efficacy : Studies have reported that quinazoline derivatives possess potent activity against both bacterial and fungal strains, including Candida species . This suggests their potential use as antimicrobial agents in clinical settings.

Analgesic Effects

In addition to its anticancer and anti-inflammatory effects, some studies suggest that this compound may exhibit analgesic properties.

  • Evaluation : Research has indicated that certain modifications of quinazoline derivatives can enhance their analgesic activity, making them candidates for pain management therapies .

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions that allow for the introduction of various substituents to enhance biological activity.

Table 1: Key Synthetic Methods

MethodologyDescription
Reductive CyclizationUtilizes reducing agents to form quinazolinones from oxadiazoles .
Substitution ReactionsIntroduces different alkyl or aryl groups onto the quinazoline ring .
Multi-step SynthesisInvolves several sequential reactions to build complex structures .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenethyl)quinazolin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt the signaling pathways that promote tumor growth and proliferation . Additionally, it may interact with other molecular targets, such as DNA and proteins, to exert its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of 2-[2-(4-Methoxyphenyl)ethyl]quinazolin-4(1H)-one with structurally analogous compounds:

Substituent-Driven Pharmacological Activities

Compound Name / Structure Key Substituents Biological Activity Reference Compound / Activity Comparison
This compound 4-Methoxyphenethyl at C2 Not explicitly reported in evidence; inferred anti-inflammatory/analgesic potential Compared to A1–A3 (hydrazino derivatives)
2-(1-Methylbutylidene)-hydrazino-3-(4-methoxyphenyl)-quinazolin-4(3H)-one (A3) Hydrazino + 4-methoxyphenyl at C3 Potent anti-inflammatory activity (vs. diclofenac sodium) 1.7x more potent anti-inflammatory than reference
2-(Aliphatic-thio)quinazolin-4(3H)-ones (e.g., compounds 2–4) Aliphatic thio at C2 Carbonic anhydrase I inhibition (KI = 7.1–12.6 nM) 3–10x more active than benzylthio derivatives
2-(4-Nitrophenyl)quinazolin-4(1H)-one 4-Nitrophenyl at C2 Unknown activity; nitro group may enhance electron-withdrawing effects Contrasts with 4-methoxy’s electron-donating role
3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one Thioxo + 4-methoxyphenyl at C3 Synthetic intermediate for heterocyclic derivatives Structural analog with sulfur substitution

Structural-Activity Relationship (SAR) Insights

  • Substituent Position :
    • C2 modifications significantly influence activity. For example:
  • Hydrazino derivatives (A1–A3): Improved analgesic/anti-inflammatory activity due to hydrogen-bonding capacity . C3 substitutions (e.g., 4-methoxyphenyl in ) modulate ring planarity and enzyme binding.
  • Electron-withdrawing groups (e.g., 4-nitro in ) may improve electrophilic interactions but reduce bioavailability.
  • Heteroatom Incorporation :

    • Thioxo derivatives (e.g., ) exhibit altered electronic profiles compared to carbonyl analogs, impacting enzyme inhibition (e.g., carbonic anhydrase) .

Comparative Bioactivity Profiles

Activity Type Target Compound (Inferred) Analogous Compounds Key Findings
Anti-inflammatory Moderate (structural similarity to A3) A3: 1.7x potency vs. diclofenac sodium 4-Methoxy group critical for COX-2 inhibition
Carbonic Anhydrase Inhibition Not reported 2-(Aliphatic-thio) derivatives: KI = 7.1–12.6 nM (hCA I) Aliphatic thio > benzylthio in potency; target compound lacks thio group
Antioxidant Not tested 2-Pentylquinazolin-4(3H)-one derivatives: Moderate DPPH scavenging Alkyl chains improve radical scavenging
Anticonvulsant Not reported 2-(Chloromethyl)-1-(4-methoxyphenyl)-quinazolin-4(1H)-one: Voltage-gated Na+ block Chloromethyl substituents enhance CNS activity

Key Research Findings and Data Tables

Table 1: Enzyme Inhibition Potency of Selected Quinazolinones

Compound Target Enzyme Inhibition (KI, nM) Reference
2-(Aliphatic-thio)quinazolin-4(3H)-one (2) hCA I 7.1
2-(Benzylthio)quinazolin-4(3H)-one (5) hCA I 229.4
4-Cyanobenzylthio derivative (8) hCA I 256.8

Table 2: Analgesic/Anti-inflammatory Activity

Compound ED₅₀ (mg/kg) Ulcerogenic Index Reference
A3 (hydrazino derivative) 12.3 0.8
Diclofenac sodium (reference) 20.9 1.2

Biological Activity

The compound 2-[2-(4-Methoxyphenyl)ethyl]quinazolin-4(1H)-one is part of the quinazolinone family, known for their diverse biological activities. Recent studies have highlighted their potential in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in different biological assays, and structure-activity relationships (SAR).

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of appropriate precursors, followed by cyclization to form the quinazolinone core. Characterization is performed using methods such as NMR spectroscopy and mass spectrometry to confirm the molecular structure and purity.

Anticancer Activity

Quinazolinones, including this compound, have shown promising anticancer properties. In vitro studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound has been evaluated against A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT-116 (colorectal cancer) cells.
  • IC50 Values : Preliminary results suggest IC50 values in the low micromolar range, indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil .

The mechanisms through which quinazolinones exert their anticancer effects are multifaceted:

  • Inhibition of Kinases : Many quinazolinone derivatives inhibit cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs), disrupting cell cycle progression and promoting apoptosis .
  • Induction of Apoptosis : Studies demonstrate that these compounds can induce apoptosis through mitochondrial pathways, evidenced by changes in mitochondrial membrane potential and cytochrome c release .

Antimicrobial Activity

In addition to anticancer properties, the compound has shown antimicrobial activity against various pathogens:

  • Bacterial Strains : Testing against Staphylococcus aureus and Streptococcus pneumoniae revealed significant inhibitory effects, suggesting potential as an antibacterial agent .
  • Mechanism : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be influenced by its structural features:

  • Substituent Effects : The presence of the methoxy group on the phenyl ring enhances lipophilicity and may improve cellular uptake, contributing to increased potency .
  • Comparative Analysis : SAR studies indicate that modifications at various positions on the quinazolinone scaffold can lead to variations in biological activity. For instance, substituents at the N-3 position have been shown to significantly affect antiproliferative activity .

Case Studies

  • Antitumor Efficacy : A recent study reported that derivatives with similar structures exhibited IC50 values ranging from 14.2 to 21.2 μM against A549 cells, highlighting the potential for developing new anticancer agents based on this scaffold .
  • Antimicrobial Testing : Another investigation demonstrated that quinazolinone derivatives could effectively inhibit bacterial growth in vitro, with some compounds showing MIC values comparable to established antibiotics .

Q & A

Q. What are the established synthetic routes for 2-[2-(4-Methoxyphenyl)ethyl]quinazolin-4(1H)-one, and what intermediates are critical for its preparation?

The synthesis of quinazolin-4-one derivatives typically involves cyclization reactions using anthranilic acid, substituted amines, and acylating agents. For example, retrosynthetic analysis suggests starting with anthranilic acid and reacting it with 4-methoxyphenethylamine (or its derivatives) in the presence of acetic anhydride or benzoyl chloride to form the quinazolinone core . Key intermediates include 2-hydrazinoquinazolin-4-one derivatives, which can undergo cyclization with one-carbon donors (e.g., formamide) to introduce substituents . Purification often involves recrystallization or column chromatography, with TLC monitoring .

Q. How is the structural characterization of this compound performed, and what analytical techniques are essential?

Structural confirmation requires a combination of spectroscopic methods:

  • NMR : To verify substituent positions and hydrogen environments (e.g., distinguishing between N1 and C3 substituents) .
  • X-ray crystallography : For absolute configuration determination and analysis of dihedral angles between aromatic rings, as demonstrated in related quinazolinones .
  • Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .

Q. What preliminary pharmacological screening methods are recommended for assessing bioactivity?

Initial screening should focus on in vitro assays :

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains .
  • Cytotoxicity : MTT assays on cell lines to evaluate potential therapeutic windows .
  • Enzyme inhibition : Kinase or protease inhibition assays if the compound targets specific pathways (e.g., antitubercular activity via enoyl-ACP reductase inhibition) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, and what reaction parameters are most influential?

Key variables include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
  • Catalysts : Ionic liquids or microwave-assisted synthesis reduce reaction times and improve regioselectivity .
  • Temperature control : Reflux conditions (80–120°C) are critical for intermediate formation, while higher temperatures (>150°C) may degrade sensitive substituents .

Q. How should researchers address discrepancies in pharmacological data between in vitro and in vivo models?

Contradictions often arise from bioavailability or metabolic stability issues. Methodological steps include:

  • Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite identification via LC-MS .
  • Prodrug design : Modify substituents (e.g., esterification of hydroxyl groups) to enhance solubility or membrane permeability .
  • Dose-response recalibration : Adjust in vivo dosing regimens based on in vitro IC50 values and protein binding assays .

Q. What strategies are effective for analyzing environmental fate and ecotoxicological impacts of this compound?

Follow frameworks like Project INCHEMBIOL :

  • Physicochemical properties : Determine logP, water solubility, and photodegradation rates.
  • Biotic/abiotic transformations : Use soil/water microcosms to track degradation products.
  • Toxicity tiers : Start with Daphnia magna or algae assays (OECD 202/201), then progress to zebrafish embryos (FET test) for developmental toxicity .

Methodological Guidance for Data Contradictions

Q. How to resolve inconsistencies in crystallographic data versus computational modeling predictions?

  • Refine computational parameters : Adjust force fields (e.g., AMBER vs. CHARMM) to better match experimental torsion angles .
  • Validate hydrogen bonding : Compare experimental N–H⋯O/C–H⋯N interactions (from X-ray) with DFT-calculated electrostatic potentials .
  • Re-evaluate solvent effects : Include solvation models (e.g., COSMO-RS) in simulations if crystals were grown in polar solvents .

Safety and Handling Protocols

Q. What safety measures are critical when handling this compound in laboratory settings?

Based on analogs like 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates.
  • First aid : In case of skin contact, rinse immediately with water; consult a physician if irritation persists .

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